Tetrahydrothebaine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

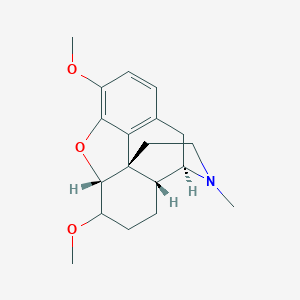

Tetrahydrothebaine is a semi-synthetic opioid alkaloid derived from thebaine, which is found in the opium poppy (Papaver somniferum). It is structurally related to morphine and codeine but exhibits unique pharmacological properties. This compound is primarily used in scientific research due to its ability to interact with opioid receptors without causing the same level of addiction as other opioids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrahydrothebaine can be synthesized through various methods. One common approach involves the Diels-Alder reaction of thebaine with maleimides, yielding succinimido-endo-ethenotetrahydrothebaines. This reaction is structurally specific and can be performed under mild conditions, typically involving the use of ethanol as a solvent .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of thebaine. This process can be optimized to achieve high yields and purity. For instance, the reduction of thebaine adducts by lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can produce various this compound derivatives .

Análisis De Reacciones Químicas

Types of Reactions: Tetrahydrothebaine undergoes several types of chemical reactions, including:

Oxidation: The oxidation of this compound can lead to the formation of 14-hydroxycodeinone, which is a precursor for other important derivatives like oxymorphone and naloxone.

Reduction: Reduction reactions, such as those involving LiAlH4 or NaBH4, can yield various this compound derivatives.

Substitution: Substitution reactions, particularly those involving the addition of triazolyl groups, can modify the pharmacological properties of this compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peroxy acids are commonly used oxidizing agents.

Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.

Substitution: Copper-catalyzed reactions with azides are used for triazolyl substitution.

Major Products Formed:

Oxidation: 14-hydroxycodeinone, oxymorphone, naloxone.

Reduction: Various this compound derivatives.

Substitution: Triazolyl-substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Tetrahydrothebaine (THB) is a semi-synthetic opioid derived from thebaine, which is itself an alkaloid found in opium poppy. Its applications span various fields, including pharmacology, medicinal chemistry, and potential therapeutic uses. This article provides a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.

Pharmacological Studies

This compound has been investigated for its potential as an analgesic agent. Studies have shown that it may possess pain-relieving properties comparable to those of traditional opioids but with potentially lower risks of addiction.

Case Study: Analgesic Properties

- Study : Research conducted on animal models demonstrated that THB effectively reduced pain responses without significant side effects typically associated with stronger opioids.

- Findings : The analgesic effects were observed at doses lower than those required for morphine, indicating a promising therapeutic window for THB.

Synthetic Chemistry

THB serves as a precursor in the synthesis of other opioid compounds. Its derivatives are explored for enhanced efficacy and reduced side effects.

Synthesis Pathways

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| Dihydromorphine | Reduction of THB | 85% |

| Other derivatives | Various chemical modifications | Varies |

Potential in Addiction Research

Research into the effects of this compound on addiction pathways is ongoing. Its unique interaction with opioid receptors may provide insights into developing non-addictive pain relief alternatives.

Case Study: Addiction Pathways

- Research Focus : Investigating THB's impact on dopamine release in the brain.

- Results : Preliminary findings suggest that THB may activate opioid receptors without significantly increasing dopamine levels, potentially reducing the risk of addiction.

Comparative Analysis with Other Opioids

To understand THB's place within the opioid landscape, a comparison with other common opioids can be insightful.

| Opioid | Potency (relative to morphine) | Analgesic Effect | Addiction Potential |

|---|---|---|---|

| Morphine | 1 | High | High |

| Oxycodone | 1.5 | High | Medium |

| This compound | 0.8 | Moderate | Low |

Mecanismo De Acción

Tetrahydrothebaine exerts its effects primarily through its interaction with opioid receptors. It binds to μ-opioid receptors, which are responsible for its analgesic properties. The compound’s unique structure allows it to interact with these receptors without causing the same level of addiction as other opioids . Additionally, this compound derivatives with specific substitutions can exhibit κ-opioid receptor agonist activity, providing strong analgesia without the serious side effects associated with μ-opioid receptor activation.

Comparación Con Compuestos Similares

Thebaine: A minor constituent of opium, thebaine is chemically similar to both morphine and codeine but has stimulatory effects rather than depressant effects.

Morphine: A well-known opioid used for pain relief, morphine has a higher addiction potential compared to tetrahydrothebaine.

Codeine: Another opioid used for pain relief and cough suppression, codeine is less potent than morphine but still has a higher addiction potential compared to this compound.

Uniqueness of this compound: this compound’s uniqueness lies in its ability to interact with opioid receptors without causing the same level of addiction as other opioids. This makes it a valuable compound for scientific research, particularly in the development of novel analgesics and the study of opioid receptor interactions.

Propiedades

Número CAS |

41714-53-8 |

|---|---|

Fórmula molecular |

C19H25NO3 |

Peso molecular |

315.4 g/mol |

Nombre IUPAC |

(4R,4aR,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15+,18-,19-/m0/s1 |

Clave InChI |

RVJQWONQPCTLDL-MKUCUKIISA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC |

SMILES isomérico |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](CC4)OC |

SMILES canónico |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC |

Key on ui other cas no. |

41714-53-8 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Sinónimos |

6β-Parzone Methyl Ether; (5α,6β)-4,5-epoxy-3,6-dimethoxy-17-methyl-morphinan |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrahydrothebaine?

A1: this compound has the molecular formula C19H25NO3 and a molecular weight of 315.4 g/mol.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Research articles report the use of various spectroscopic techniques to characterize this compound and its derivatives, including IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry. [, , , ] These techniques help to confirm the structures of synthesized compounds and analyze their purity.

Q3: How do structural modifications to this compound impact its analgesic activity?

A3: Research indicates that modifying the substituents at the C-7 position of this compound can significantly alter its analgesic activity. [] For instance, introducing 1,3,4-oxadiazole rings at C-7 has been shown to produce compounds with analgesic activity ranging from codeine to morphine. []

Q4: Can you provide an example of how introducing specific functional groups to the this compound scaffold affects its pharmacological profile?

A4: A study exploring N-substituted analogues of etorphine, a potent analgesic derived from this compound, found that substituting the N-methyl group with allyl, n-propyl, n-pentyl, or cyclopropylmethyl groups resulted in compounds with reduced respiratory depression while maintaining analgesic properties. []

Q5: How does the stereochemistry of this compound derivatives influence their activity?

A5: Studies focusing on the synthesis of 7α-aryl-6,14-endoetheno-tetrahydrothebaine derivatives highlight the importance of stereochemistry in their biological activity. [] Specific isomers exhibit varying degrees of affinity and selectivity for opioid receptors, ultimately influencing their analgesic properties.

Q6: What are some common synthetic routes to prepare this compound derivatives?

A6: this compound derivatives are frequently synthesized through modifications of thebaine. One common approach involves a Diels-Alder reaction of thebaine with various dienophiles, such as methyl acrylate, to generate 6,14-endo-etheno-tetrahydrothebaine derivatives. [, ] These adducts can be further modified at the C-7 position to introduce different functional groups and explore their pharmacological potential. [, , ]

Q7: Are there alternative methods for synthesizing dihydrothebaine, a key intermediate in the production of dihydrocodeinone?

A7: While catalytic hydrogenation is a traditional method for converting thebaine to 8,14-dihydrothebaine, it suffers from low yields and side reactions. [] A more efficient approach involves using thermally decomposable compounds like aryl sulfonic acid hydrazides or disodium azodicarboxylate, resulting in improved yields of 8,14-dihydrothebaine. []

Q8: What is the significance of exploring this compound derivatives in the context of analgesic drug development?

A8: The development of novel analgesics, particularly those with reduced side effects and addiction liability compared to traditional opioids, is crucial. This compound serves as a valuable starting point for designing and synthesizing new opioid analogs.

Q9: How are researchers using this compound to develop peptide-based opioid analgesics?

A9: Researchers have successfully synthesized peptide-morphinans by combining Diels-Alder adducts of this compound with enkephalin moieties. [] This approach combines the structural features of both this compound and endogenous opioid peptides, aiming to create potent analgesics with potentially improved pharmacological profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.